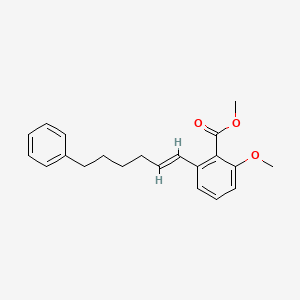
2-Methoxy-6-(6-phenyl-hex-1-enyl)-benzoic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-6-(6-phenyl-hex-1-enyl)-benzoic acid methyl ester, commonly known as 2-Methoxy-6-PHE, is an organic compound that has been used in various scientific research applications due to its unique properties. It is a white, crystalline solid with a melting point of approximately 104°C and a boiling point of approximately 250°C. 2-Methoxy-6-PHE is a member of the class of compounds known as phenylhexenylbenzoic acid esters, which have been studied for their potential therapeutic uses as well as for their use in laboratory experiments.
Applications De Recherche Scientifique
Alkoxycarbonylation of Unsaturated Phytogenic Substrates
Alkoxycarbonylation of unsaturated phytogenic substrates, including terpene compounds and fatty acids, using palladium catalysts, is a significant application area. This process facilitates the synthesis of esters from alternative feedstocks, contributing to resource savings, waste minimization, and environmental safety. The methodology supports the chemical industry's shift towards more sustainable practices, particularly in polymer production (Sevostyanova & Batashev, 2023).
Xylan Derivatives and Their Application Potential
The chemical modification of xylan into biopolymer ethers and esters underlines another application domain. These derivatives, having specific properties based on functional groups, substitution degree, and pattern, are synthesized through reactions with various acids and activating agents. Xylan esters, in particular, show promise for drug delivery applications due to their ability to form spherical nanoparticles. Such developments underline the role of chemical synthesis in advancing materials science and biomedical applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Fatty Acid Methyl Esters: Analysis and Reliability
Research on the analysis and reliability of fatty acid methyl esters, critical for gas-liquid chromatography, highlights the importance of rapid, accurate methods for their preparation. These studies contribute to the fields of food science and biochemistry by providing insights into the composition of various oils and fats, essential for understanding their nutritional and industrial applications (Bannon, Breen, Craske, Trong Hai, Harper, & O'Rourke, 1982).
Methyl Paraben in Cosmetics: Analytical Method Developments
Methyl paraben, a widely used preservative in cosmetics, underscores the necessity for precise analytical methods to ensure product safety and regulatory compliance. Various techniques, including spectrophotometric and HPLC methods, have been developed to quantify its presence, illustrating the intersection of chemistry with consumer safety and regulatory standards (Mallika J.B.N, ThiruvengadarajanV., & Gopinath, 2014).
Polyhydroxyalkanoates: Biosynthesis and Applications
The study of Polyhydroxyalkanoates (PHAs), intracellular biodegradable microbial polymers, represents a significant application in biotechnology and materials science. PHAs, synthesized from various hydroxyalkanoic acids, demonstrate the potential for producing biodegradable plastics, highlighting the role of microbial biosynthesis in developing sustainable materials (Amara, 2010).
Propriétés
IUPAC Name |
methyl 2-methoxy-6-[(E)-6-phenylhex-1-enyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O3/c1-23-19-16-10-15-18(20(19)21(22)24-2)14-9-4-3-6-11-17-12-7-5-8-13-17/h5,7-10,12-16H,3-4,6,11H2,1-2H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEZXZNKWLESRT-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)C=CCCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1C(=O)OC)/C=C/CCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-(6-phenyl-hex-1-enyl)-benzoic acid methyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

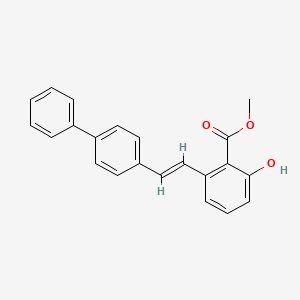
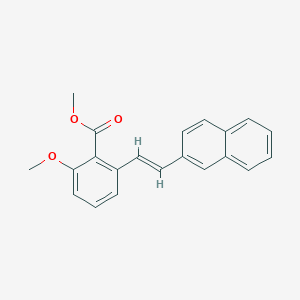
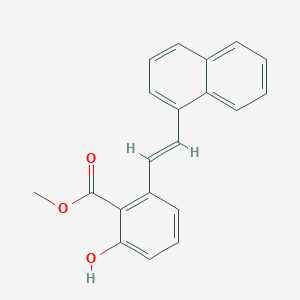

![2-[2-(3,4-Dichloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339149.png)
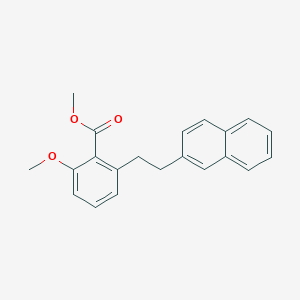
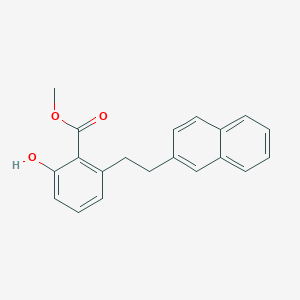
![4-[2-[3-Methoxy-4-[4-[2-(4-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine dihydrochloride](/img/structure/B6339170.png)
![2-[2-(4-Bromo-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339179.png)

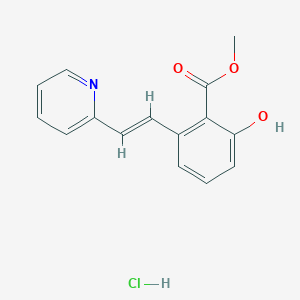
![2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339201.png)
![2-Methoxy-6-[2-(4-phenyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzoic acid methyl ester](/img/structure/B6339208.png)
